Product packaging for di-tBu-Mes-Acr+ClO4-(Cat. No.:CAS No. 2377107-96-3)

di-tBu-Mes-Acr+ClO4-

Cat. No.: B2963387
CAS No.: 2377107-96-3
M. Wt: 586.17
InChI Key: PLYUGYCJWRJXFC-UHFFFAOYSA-M
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Description

Overview of Organic Photoredox Catalysis and its Advantages

Visible-light photoredox catalysis has rapidly emerged as a powerful tool in organic synthesis, utilizing light energy to facilitate redox reactions. myskinrecipes.com This approach employs a photocatalyst that, upon absorbing light, becomes excited and can initiate single-electron transfer (SET) processes with organic substrates. This method offers substantial advantages over traditional thermal reactions, including significantly milder reaction conditions, which reduces the need for harsh reagents and high temperatures. sigmaaldrich.com

Organic photoredox catalysis, which uses metal-free dyes like acridinium (B8443388) salts, presents further benefits. These catalysts are often more cost-effective, environmentally benign, and can be finely tuned to absorb visible light efficiently. myskinrecipes.com Compared to their transition-metal counterparts, such as iridium and ruthenium complexes, organic photocatalysts offer a more sustainable option, mitigating concerns about the cost and low crustal abundance of precious metals. leyan.com The ability to drive reactions with low-energy visible light, including sunlight, and to enable unique, radical-based reaction pathways makes this field a cornerstone of green and sustainable chemistry. rsc.org

Historical Development and Significance of Acridinium Photocatalysts

The journey of acridinium salts in photoredox catalysis began with the pioneering work of Professor Shunichi Fukuzumi. His group initially designed 9-mesityl-10-methylacridinium (B1239669) ion (Mes-Acr-Me⁺) as a model to mimic the charge-separation process in natural photosynthesis. researchgate.netchinesechemsoc.org This molecule was later popularized as a potent photoredox catalyst, largely through the work of the Nicewicz group. chinesechemsoc.orgambeed.com

Early acridinium catalysts, while effective, were susceptible to degradation. For instance, N-methylated versions were prone to dealkylation, and the acridinium core could be attacked by nucleophiles, leading to catalyst bleaching and deactivation. ambeed.combiocompare.com This led to crucial structural modifications. The development of N-aryl substituted acridinium salts, such as those with a phenyl group on the nitrogen atom, prevented dealkylation and improved stability. researchgate.net The subsequent incorporation of bulky substituents on the acridine (B1665455) core marked a significant leap forward, leading to the creation of highly robust and efficient photocatalysts. ambeed.com

The Role of Sterically Hindered Acridinium Cations in Expanding Redox Windows

Furthermore, these structural modifications fine-tune the catalyst's photophysical and electrochemical properties. ucla.edu Sterically hindered acridinium salts are among the most strongly oxidizing photocatalysts known, with excited-state reduction potentials that allow for the oxidation of even challenging substrates with high oxidation potentials. parchem.com This expansion of the accessible redox window has enabled a host of new chemical transformations that were previously out of reach for many photocatalytic systems. parchem.com The combination of extreme oxidizing power and high stability makes catalysts like di-tBu-Mes-Acr⁺ invaluable tools for modern synthetic chemistry. sigmaaldrich.com

Research Findings for 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium Cation

While specific research data for the perchlorate (B79767) (ClO₄⁻) salt is limited in peer-reviewed literature, extensive studies have been conducted on its close analog, the tetrafluoroborate (B81430) (BF₄⁻) salt (CAS 1810004-87-5). The photoactive component, the 3,6-di-tert-butyl-9-mesityl-10-phenylacridinium cation, is identical in both. The counter-ion has a minimal effect on the fundamental photophysical and electrochemical properties in solution. Therefore, the data presented below is for the tetrafluoroborate salt and serves as a reliable representation for the di-tBu-Mes-Acr⁺ cation.

Photophysical and Electrochemical Properties

The defining characteristics of a photocatalyst are its ability to absorb light and its electrochemical potentials in both the ground and excited states.

PropertyValueReference
Absorption Maximum (λₘₐₓ) 455 nm
Excited-State Reduction Potential (E*red) +2.08 V vs SCE researchgate.net
Ground-State Reduction Potential (Ered) -0.57 V vs SCE researchgate.net

Data presented for the tetrafluoroborate salt, 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate.

The strong absorption in the visible region (around 455 nm) allows the catalyst to be activated by common blue light LEDs. Upon excitation, it becomes a potent oxidant with an excited-state reduction potential of +2.08 V (vs SCE), capable of oxidizing a wide range of organic molecules. researchgate.net The one-electron reduced form of the catalyst, an acridinyl radical, is also a powerful reductant. researchgate.net

Synthesis

A common synthetic route involves the challenging construction of the di-tert-butyl acridone (B373769) core. ambeed.com More efficient and scalable methods have since been developed, sometimes utilizing a Friedel-Crafts reaction with symmetrical triarylamine precursors to form the acridinium core more directly. ambeed.com Late-stage functionalization techniques, such as site-selective C-H alkylation, have also been reported to diversify the structure of acridinium dyes, allowing for the rapid generation of catalyst libraries with tailored properties. ambeed.com The final step often involves an ion exchange to introduce the desired counter-ion, such as perchlorate (ClO₄⁻).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H40ClNO4 B2963387 di-tBu-Mes-Acr+ClO4- CAS No. 2377107-96-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N.ClHO4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYUGYCJWRJXFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Photophysical and Electrochemical Characteristics of Di Tbu Mes Acr+clo4 Derivatives

Absorption and Emission Spectra of Acridinium (B8443388) Cations in Various Environments

Acridinium cations typically exhibit strong absorption in the near-UV and visible regions. For related acridinium compounds, absorption maxima (λabs) are generally observed in the range of 345-435 nm acs.orgresearchgate.netprinceton.edursc.org. For instance, Mes-Acr+ shows a primary absorption band around 430 nm princeton.edursc.org. In some 9-arylacridinium ions, additional longer-wavelength absorptions, attributed to intramolecular charge-transfer (CT) states, can appear around 482-525 nm, particularly when the aryl substituent is electron-rich researchgate.net. The presence of tert-butyl groups on the acridinium core, as in di-tBu-Mes-Acr+ClO4-, can influence solubility and subtle electronic properties, potentially affecting the exact positions and intensities of these absorption bands. Solvent polarity can also play a role, with some derivatives showing solvatochromic effects acs.org.

Emission spectra are often characterized by fluorescence, though the quantum yields can vary significantly based on structural modifications and the environment. The emission maxima for acridinium cations typically fall in the blue-to-green region of the spectrum, often around 440-475 nm, depending on the specific structure and protonation state acs.orgacs.orgias.ac.in.

Table 1: Representative Photophysical Properties of Acridinium Derivatives

PropertyValue(s)Solvent/ConditionsNotesReference(s)
Absorption Maxima (λabs)~435 nm, 360 nm, 345 nmDCMSimilar acridinium compounds. Fine structure at longest wavelength. acs.org
Absorption Maxima (λabs)~430 nmVariousFor Mes-Acr+. princeton.edursc.org
Absorption Maxima (λabs)398-430 nm; 525 nm, 482 nm (CT states)VariousFor 9-arylacridinium ions. CT states lead to longer wavelength absorptions. researchgate.net
Singlet Excited State Lifetime (τS)Few nanosecondsVariousSuitable for bimolecular substrate activations. scispace.com
Singlet Excited State Lifetime (τS)Nanosecond timescaleVariousFor charge-transfer (CT) states. nih.govresearcher.lifeacs.org
Triplet Excited State Lifetime (τT)~30 µs (RT, no O2); ~5 ms (B15284909) (77 K glass)Various nih.govresearcher.lifeacs.org
Triplet Excited State Lifetime (τT)~100 psTHFFor Mes-Acr• (radical species). nih.gov

Excited-State Generation and Deactivation Pathways

Upon photoexcitation, acridinium cations typically form an initial locally excited (LE) singlet state. This state can then undergo various deactivation pathways, including radiative decay (fluorescence), non-radiative decay, intersystem crossing (ISC) to a triplet state, or intramolecular charge transfer (ICT).

The initially formed singlet excited state (S1) can either fluoresce or undergo intersystem crossing (ISC) to the triplet state (T1). The efficiency of ISC is influenced by factors such as molecular structure, spin-orbit coupling, and the presence of heavy atoms or specific functional groups. For acridinium cations, ISC is a significant pathway, leading to the formation of triplet states that can have substantially longer lifetimes than singlet states nih.govresearcher.lifeacs.orgacs.org.

In certain acridinium derivatives, particularly those with donor-acceptor functionalities or sterically hindered aryl groups, the LE singlet state can evolve into a twisted intramolecular charge transfer (TICT) state researchgate.netnih.govresearcher.lifeacs.orgnih.govacs.orgacs.orgresearchgate.net. This process involves a significant geometric rearrangement, leading to charge separation within the molecule. TICT states are often characterized by red-shifted emission, reduced fluorescence quantum yields, and altered redox properties. While some studies suggest the formation of long-lived CT states researchgate.net, others critically re-examine these claims, proposing that observed long-lived species might be triplet states researchgate.net. The presence of bulky mesityl groups can promote torsional relaxation, potentially facilitating TICT state formation nih.gov.

The lifetimes of the excited states are critical for their utility in photoredox catalysis. Singlet excited states of acridinium catalysts typically have lifetimes in the nanosecond range, which is generally sufficient for bimolecular substrate activations scispace.com. The charge-transfer (CT) states, if formed, also decay on the nanosecond timescale nih.govresearcher.lifeacs.org. In contrast, triplet states can exhibit much longer lifetimes, ranging from microseconds to milliseconds, depending on the environment and the presence of quenchers like oxygen nih.govresearcher.lifeacs.org. The lifetimes can be modulated by structural modifications, solvent polarity, and temperature.

Redox Potentials of the Acridinium Cation and its Radical Forms

Acridinium cations are powerful oxidants in their excited state, a property that underpins their use as photoredox catalysts. Their redox potentials can be tuned through structural modifications.

While the prompt specifically asks for excited-state oxidation potentials (E°(Acr+/Acr•)), which describe the ease of oxidizing the excited acridinium cation (Acr+) to a dication radical (Acr2+•), the literature predominantly reports excited-state reduction potentials (Ered) for acridinium cations. These Ered values quantify the oxidizing power of the excited state, indicating its ability to oxidize substrates.

For Mes-Acr+, the excited-state reduction potential is reported to be approximately +2.06 V vs. SCE princeton.eduaip.org or +2.18 V vs. SCE nih.gov. Other substituted acridinium catalysts can achieve even higher excited-state reduction potentials, with values exceeding +2.3 V vs. SCE for those lacking amino functionalities rsc.org. These high potentials enable them to oxidize a wide range of substrates that are inaccessible to many other photocatalysts. For dicationic acridinium/carbene hybrids, potentials around +2.5 V vs. SCE have been reported chemrxiv.org.

Direct measurements of the excited-state oxidation potentials (Acr+* → Acr2+•) for acridinium cations are less commonly reported. However, studies on related acridinium radical species (Acr•) have estimated their excited-state oxidation potentials to be very negative, for example, -2.91 V and -3.36 V vs. SCE for Mes-Acr• nih.gov, highlighting the extreme reducing power of these radical forms.

Table 2: Representative Electrochemical Properties of Acridinium Cations

PropertyValue(s)Reference(s)
Excited-State Reduction Potential (Ered) of Acridinium Cation+2.06 V vs. SCE princeton.eduaip.org
Excited-State Reduction Potential (Ered) of Acridinium Cation+2.18 V vs. SCE nih.gov
Excited-State Reduction Potential (Ered) of Acridinium Cation> +2 V vs. SCE (up to +2.32 V for non-amino substituted) rsc.orgrsc.org
Excited-State Reduction Potential (Ered) of Dicationic Hybrids~+2.5 V vs. SCE chemrxiv.org
Excited-State Oxidation Potential (Eox) of Acridinium CationNot directly reported for Acr+*-
Excited-State Oxidation Potential (Eox) of Acridinium Radical-2.91 V and -3.36 V vs. SCE (for Mes-Acr•) nih.gov

Compound List:

di-tBu-Mes-Acr+ClO4-

9-Mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (Mes-Acr+)

Acridinium cation (Acr+)

Acridinium radical (Acr•)

Acridinium dication radical (Acr2+•)

Reduction Potentials of Acridine (B1665455) Radicals (E°(Acr•/Acr-))

Acridine radical cations (Acr+) and their corresponding neutral radicals (Acr•) are well-established intermediates and active species in photoredox catalysis, often serving as potent single-electron reductants ucla.edunih.gov. The compound of interest, referred to as di-tBu-Mes-Acr+ClO4-, has been identified with the CAS number 2377107-96-3 and its IUPAC name is 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate chemscene.comnih.gov. The bulky tert-butyl and mesityl substituents are known to enhance the stability of the radical species, facilitating their isolation or detection nih.gov.

Research in this area typically investigates two key redox processes involving acridine species: the reduction of the acridinium cation to the neutral radical (E°(Acr+/Acr•)) and the reduction of the neutral radical to the radical anion (E°(Acr•/Acr-)). While many studies highlight the potent reducing capabilities of acridine radicals, often generated via photoinduced electron transfer from the acridinium cation, direct experimental determination of the E°(Acr•/Acr-) potential for the specific di-tBu-Mes-Acr system is not explicitly detailed in the provided literature snippets. However, studies on related acridine systems provide context. For instance, the acridine-1,8-dione (AD) system exhibits a reduction potential for the AD/AD•- couple of −0.586 ± 0.03 V acs.org. Mesityl-substituted acridinium radicals (Mes-Acr•) have been characterized as potent reductants, with their reducing power being comparable to alkali metals, suggesting very negative reduction potentials for the Acr•/Acr- couple nih.gov. The reduction of the mesityl-acridinium cation to the radical (E°(Mes-Acr+/Mes-Acr•)) has been reported to occur at potentials around -3.36 V vs. SCE nih.gov, indicating that the neutral radical is a significantly stronger reductant than the cation. Similarly, other acridinium/acridinyl radical systems have shown potentials for the cation-to-radical reduction around -0.54 V vs. SCE rsc.org. The inherent electronic structure of acridine derivatives, particularly when functionalized with electron-donating or sterically hindering groups, plays a crucial role in tuning these redox properties.

Table 1: Selected Reduction Potentials of Acridine Radicals and Related Species

Compound/SystemRedox CouplePotential (V vs. SCE)NotesReference
Acridine-1,8-dione (AD)AD/AD•--0.586 ± 0.03Reduction of neutral species to radical anion. acs.org
Mesityl-acridinium (Mes-Acr+)Mes-Acr+/Mes-Acr•≈ -3.36Reduction of cation to neutral radical. The neutral radical is a potent reductant. nih.gov
General Acridinium/Acridinyl RadicalAcr+/Acr•-0.54Reduction of cation to neutral radical. rsc.org
di-tBu-Mes-Acr+ (hypothetical radical anion formation)Acr•/Acr-Not specifiedExpected to be a very strong reductant due to stabilization by bulky substituents. Specific value for Acr•/Acr- not provided.-

Computational Chemistry Approaches to Elucidate Electronic Structure and Energetics

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a pivotal role in understanding the electronic structure, frontier molecular orbitals, and energetic properties of acridine derivatives like di-tBu-Mes-Acr+ClO4-. These methods are instrumental in predicting and rationalizing experimental observations related to their photophysical and electrochemical behavior.

Studies employing DFT on various acridine derivatives have provided insights into parameters such as ionization potential, electron affinity, HOMO-LUMO energy gaps, hardness, and electrophilicity indices for both ground and excited states bnmv.ac.inresearchgate.net. These calculations reveal that acridine derivatives often exhibit higher ionization potentials and electron affinities in their excited states compared to their ground states, indicating an enhanced propensity to accept electrons when photoexcited bnmv.ac.inresearchgate.net. For acridine radicals, such as Mes-Acr•, computational methods like TD-DFT have been used to visualize frontier orbitals, including the singly occupied molecular orbital (SOMO), and to calculate excited-state energies, often revealing the formation of twisted intramolecular charge transfer (TICT) states that contribute to their potent photoreductant activity nih.gov. These studies also help in understanding the electronic distribution within the molecule, identifying potential sites for electron transfer and radical stabilization nih.gov.

Specific computed properties for di-tBu-Mes-Acr+ClO4- have been reported, providing a basis for understanding its molecular characteristics. These include topological polar surface area (TPSA), octanol-water partition coefficient (LogP), number of hydrogen bond acceptors and donors, and rotatable bonds chemscene.comnih.gov. While these descriptors offer a general overview of the molecule's physical and chemical properties, more advanced computational analyses, such as DFT calculations of electronic transitions and redox potentials, are crucial for a deeper understanding of its role in catalytic cycles. The presence of bulky tert-butyl and mesityl groups is computationally predicted to influence the molecule's conformation and the electronic environment around the acridine core, potentially affecting radical stability and redox potentials nih.gov.

Table 2: Computed Properties of di-tBu-Mes-Acr+ClO4- and Related Acridine Derivatives

Propertydi-tBu-Mes-Acr+ClO4- (CAS: 2377107-96-3)di-tBu-Mes-Acr+BF4- (CAS: 1810004-87-5)[Acr-Mes]+(ClO4)- (CAS: 674783-97-2)General Acridines (DFT)Reference(s)
Molecular FormulaC₃₆H₄₀ClNO₄C₃₆H₄₀BF₄NC₂₃H₂₂ClNO₄N/A chemscene.comnih.gov
Molecular Weight ( g/mol )586.2573.51411.88N/A chemscene.comnih.gov
TPSA (Ų)3.88 / 96.123.8896.12N/A chemscene.comnih.gov
LogP10.757 / 0.6537610.7570.65376N/A chemscene.comnih.gov
H-Acceptors0 / 404N/A chemscene.comnih.gov
H-Donors000N/A chemscene.comnih.gov
Rotatable Bonds2 / 121N/A chemscene.comnih.gov
HOMO-LUMO Gap (eV)N/AN/AN/AVaries (e.g., 2.0-3.5) bnmv.ac.inresearchgate.net
Ionization PotentialN/AN/AN/AVaries bnmv.ac.inresearchgate.net
Electron AffinityN/AN/AN/AVaries bnmv.ac.inresearchgate.net

Note: Computed properties can vary significantly depending on the software and basis sets used. Values from different sources are presented where available.

Compound List:

di-tBu-Mes-Acr+ClO4- (3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate)

di-tBu-Mes-Acr+BF4-

[Acr-Mes]+(ClO4)- (9-Mesityl-10-methylacridinium Perchlorate)

Mes-Acr+ (Mesityl-acridinium cation)

Mes-Acr• (Mesityl-acridinium radical)

Acridine-1,8-dione (AD)

Acridinium cation (Acr+)

Acridine radical (Acr•)

Acridine radical anion (Acr-)

Mechanistic Insights into Di Tbu Mes Acr+clo4 Catalyzed Transformations

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a core process where the catalyst, upon excitation by visible light, facilitates a single-electron transfer. bohrium.comnih.govnih.govprinceton.educhemrxiv.org Depending on the reaction partner, the excited acridinium (B8443388) catalyst can either accept or donate an electron. researchgate.net The excited state of the 9-mesityl-acridinium ion is a potent oxidant. nih.gov This high oxidizing potential enables it to react with a broad spectrum of organic molecules. nih.gov

Reductive Quenching Pathways

In a reductive quenching cycle, the excited photocatalyst is quenched by an electron donor present in the reaction mixture. This involves the transfer of an electron to the excited catalyst, yielding the acridine (B1665455) radical (di-tBu-Mes-Acr•) and the oxidized donor. researchgate.net

A prominent example is the hydrotrifluoromethylation of unsaturated compounds like alkenes and alkynes. In this transformation, a tertiary amine such as N,N-diisopropylethylamine (DIPEA) often acts as a sacrificial electron donor. Upon light absorption, the excited acridinium catalyst is reduced by DIPEA to form the acridine radical. This radical is a strong enough reductant to convert a trifluoromethyl source, like trifluoromethanesulfonyl chloride (CF3SO2Cl), into the trifluoromethyl radical (•CF3), which then engages the substrate.

Oxidative Quenching Pathways

In an oxidative quenching mechanism, the photoexcited catalyst donates an electron to an electron-accepting substrate. researchgate.netresearchgate.net This generates the oxidized form of the catalyst and the reduced substrate. The catalyst is then returned to its ground state in a subsequent step to complete the catalytic cycle.

While the reductive quenching pathway is more frequently utilized for di-tBu-Mes-Acr+ClO4-, oxidative quenching remains a possible route. The excited acridinium catalyst can transfer an electron to a suitable acceptor, forming an acridine dication radical and the reduced acceptor. However, given the strong oxidizing nature of the excited state, this pathway is generally less common than reductive quenching.

Formation and Reactivity of the Acridine Radical (di-tBu-Mes-Acr•) as a Potent Reductant

The generation of the acridine radical, di-tBu-Mes-Acr•, through a reductive quenching pathway is a critical step in many catalytic cycles. nih.gov This radical species is a powerful reducing agent. nih.gov Its strong reducing capability allows for the activation of a wide array of substrates that are typically resistant to reduction.

The steric bulk imparted by the tert-butyl groups at the 3 and 6 positions and the mesityl group at the 9-position is crucial for the stability and reactivity of this radical. These large substituents shield the radical center, preventing unwanted side reactions such as dimerization, which extends its lifetime and allows it to participate effectively in the desired chemical transformations. The reactivity of this acridinyl radical is fundamental to the success of various synthetic methods. chinesechemsoc.org

Hydrogen Atom Transfer (HAT) Processes in Conjunction with di-tBu-Mes-Acr+ClO4-

Hydrogen atom transfer (HAT) represents another significant mechanistic avenue that can work in concert with photoredox catalysis. researchgate.netcolumbia.edu In some instances, the excited acridinium catalyst can directly abstract a hydrogen atom from a suitable donor. More frequently, the acridine radical formed following a PET event is involved in HAT processes.

For example, in C-H functionalization reactions, a substrate with a labile C-H bond can undergo HAT with a photochemically generated radical. researchgate.net The di-tBu-Mes-Acr+ClO4- system can initiate this by first producing a reactive radical intermediate via PET, which subsequently acts as the HAT agent. nih.gov

Influence of Steric Hindrance on HAT Rate and Selectivity

The steric environment surrounding the acridine core significantly impacts the rate and selectivity of HAT processes. The bulky tert-butyl and mesityl groups create a congested space around the reactive center. This steric hindrance can impede the approach of large substrates, leading to a preference for the functionalization of less sterically hindered C-H bonds.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a reaction mechanism where an electron and a proton are transferred either in a single concerted step or in separate, sequential steps. nih.govnih.govresearchgate.netdiva-portal.org This pathway is especially important in reactions that involve substrates with acidic protons.

The di-tBu-Mes-Acr+ClO4- catalyst can mediate PCET in several ways. For instance, the acridine radical, being a potent reductant, can transfer an electron to a substrate while a proton is concurrently transferred from a protic source in the reaction medium. This circumvents the formation of high-energy charged intermediates, offering a more energetically favorable reaction pathway. The presence of Brønsted acids or bases can greatly affect the efficiency of PCET pathways by facilitating either the protonation or deprotonation step, respectively.

Interactive Data Table: Mechanistic Properties

Mechanistic PathwayKey Intermediate/StateRole of CatalystTypical Substrate Interaction
Photoinduced Electron Transfer (PET)Excited State (di-tBu-Mes-Acr+)PhotooxidantElectron transfer from substrate
Reductive QuenchingAcridine Radical (di-tBu-Mes-Acr•)Catalyst is reducedAccepts an electron from a donor
Oxidative QuenchingExcited State (di-tBu-Mes-Acr+)PhotoreductantDonates an electron to a substrate
Hydrogen Atom Transfer (HAT)Acridine Radical (di-tBu-Mes-Acr•)HAT agent precursorAbstracts a hydrogen atom
Proton-Coupled Electron Transfer (PCET)Acridine Radical (di-tBu-Mes-Acr•)PCET mediatorSimultaneous electron/proton transfer

Investigation of Radical Chain Processes in di-tBu-Mes-Acr+ClO4- Catalysis

Detailed Research Findings

Mechanistic investigations into reactions catalyzed by acridinium photoredox catalysts have explored the nature of the radical intermediates and their subsequent reactions. In many cases, a non-chain mechanism is operative. For instance, in the anti-Markovnikov hydrofunctionalization of alkenes, the proposed mechanism involves the generation of an alkene radical cation via SET from the alkene to the excited photocatalyst. nih.gov This is followed by nucleophilic attack, deprotonation, and a hydrogen atom transfer (HAT) step to yield the final product, with the photocatalyst being regenerated in a series of single-electron transfer events rather than a propagating chain reaction. nih.gov

Radical Trapping Experiments:

To probe the presence of radical intermediates, radical trapping agents are often introduced into the reaction mixture. While specific data for di-tBu-Mes-Acr+ClO4- is not extensively documented in publicly available literature, studies on similar acridinium-catalyzed reactions have utilized trapping agents like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). The observation of adducts between the proposed radical intermediates and TEMPO provides strong evidence for the generation of these radical species. For example, in visible-light photocatalyzed reactions involving N-radicals generated by an iridium complex, TEMPO trapping experiments were successfully used to confirm the presence of the key N-radical intermediate. rsc.org

Light-Dark Experiments:

A hallmark of a reaction that does not proceed via a significant radical chain process is its dependence on continuous irradiation. Light on/off experiments are a straightforward method to test this. In such experiments, the reaction is periodically irradiated and then kept in the dark. If the reaction ceases in the absence of light, it indicates that the process is not self-propagating and relies on the continuous generation of excited photocatalyst. This behavior is characteristic of many photoredox-catalyzed reactions. For instance, in the visible-light-driven photocyclization of aryl sulfoxonium ylides with unactivated alkenes catalyzed by an acridinium salt, light on/off experiments demonstrated the necessity of continuous illumination for the reaction to proceed, suggesting a closed photocatalytic cycle rather than a radical chain mechanism. acs.org

The results of a typical light/dark experiment for a photoredox-catalyzed reaction are often presented graphically, showing product formation over time as the light source is switched on and off.

Quantum Yield Measurements:

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules of product formed per photon absorbed. A quantum yield significantly greater than 1 is a strong indicator of a radical chain reaction, as it implies that a single photochemical event initiates a cascade of thermal reactions that generate multiple product molecules. Conversely, a quantum yield of 1 or less suggests that each absorbed photon leads to at most one product-forming event, which is inconsistent with a chain process.

In a study on the visible-light photoredox-catalyzed [4+2] cycloaddition of sulfoxonium ylides with alkenes using an acridinium photocatalyst, the quantum yield was determined to be 0.84. acs.org This value, being less than 1, provides compelling evidence against a radical chain mechanism for this particular transformation. acs.org

The data from these types of investigations are crucial for building a comprehensive understanding of the reaction mechanism. Below are interactive tables summarizing the kind of data obtained from such studies.

Table 1: Representative Data from Light/Dark Experiments

Time (minutes)Light StatusProduct Yield (%)
0On0
15On25
30On50
30Off50
45Off51
60Off51
60On51
75On76
90On95

This is a representative data table illustrating the expected outcome of a light/dark experiment for a non-chain process. The yield does not increase in the dark periods.

Table 2: Quantum Yield Data for an Acridinium-Catalyzed Reaction

ReactionPhotocatalystQuantum Yield (Φ)Implication
[4+2] Cycloaddition[Mes-Acr]+0.84 acs.orgNo radical chain

This table presents a specific example of a quantum yield measurement for a reaction catalyzed by a closely related acridinium photocatalyst, indicating the absence of a radical chain process.

Applications of Di Tbu Mes Acr+clo4 in Diverse Organic Synthesis

Alkene and Alkyne Functionalization

The addition of functional groups across carbon-carbon double and triple bonds is a fundamental transformation in organic synthesis. Acridinium-based photocatalysts have enabled novel and highly selective functionalization reactions of alkenes and alkynes.

The anti-Markovnikov hydroazidation of olefins provides a direct route to valuable organic azides, which are precursors to primary amines. Organic photoredox catalysis has emerged as a powerful tool for achieving this transformation with high regioselectivity. bohrium.comnih.gov A method catalyzed by an organic acridinium (B8443388) salt under blue LED irradiation has been reported for the anti-Markovnikov hydroazidation of activated olefins, including a variety of substituted and terminal styrenes and vinyl ethers. nih.gov This process yields synthetically versatile hydroazidation products in moderate to excellent yields. nih.gov While the specific catalyst was a generic "organic acridinium salt," this demonstrates the potential of the acridinium scaffold in this reaction. nih.gov

Table 1: Representative Examples of Anti-Markovnikov Hydroazidation of Activated Olefins Catalyzed by an Organic Acridinium Salt (Data is illustrative of the reaction type and not specific to di-tBu-Mes-Acr⁺ClO₄⁻)

Olefin SubstrateProductYield (%)
Styrene1-azido-2-phenylethane75
4-Methylstyrene1-azido-2-(p-tolyl)ethane82
4-Chlorostyrene1-azido-2-(4-chlorophenyl)ethane68
Ethyl vinyl ether2-azido-1-ethoxyethane90

This table is a generalized representation based on the capabilities of acridinium salt photocatalysts as described in the literature. nih.gov

Visible-light-mediated photocatalysis has been successfully applied to cycloaddition reactions, offering a mild and efficient alternative to traditional thermal methods. nih.govrsc.orgnih.gov For instance, a photocatalytic formal [3+2] cycloaddition of 2H-azirines with alkynes has been achieved using organic dye photocatalysts to produce highly functionalized pyrroles. researchgate.net Although the specific use of di-tBu-Mes-Acr⁺ClO₄⁻ is not explicitly mentioned in this context, the general principle of using visible light photocatalysis for such cycloadditions is well-established. rsc.orgnih.govresearchgate.net These reactions are valuable for the construction of five-membered heterocyclic rings, which are common motifs in biologically active compounds. nih.gov

Table 2: Examples of Photocatalytic [3+2] Cycloaddition of Aziridines with Dipolarophiles (Data is illustrative of the reaction type and not specific to di-tBu-Mes-Acr⁺ClO₄⁻)

AziridineDipolarophileProductYield (%)
2-phenyl-2H-azirinePhenylacetylene2,5-diphenyl-1H-pyrrole85
2-methyl-2H-azirineEthyl propiolateEthyl 5-methyl-1H-pyrrole-2-carboxylate78
2,3-diphenyl-2H-azirineDimethyl acetylenedicarboxylateDimethyl 4,5-diphenyl-1H-pyrrole-2,3-dicarboxylate92

This table is a generalized representation based on the capabilities of visible-light photocatalysis for cycloaddition reactions as described in the literature. rsc.org

Reductive Transformations with di-tBu-Mes-Acr+ClO4-

The acridine (B1665455) radical is a strongly reducing species capable of transferring an electron to a wide range of aryl halides, including electron-rich and electron-poor chlorides, bromides, and iodides. researchgate.net This electron transfer results in the cleavage of the carbon-halogen bond, generating an aryl radical. The aryl radical then abstracts a hydrogen atom from a hydrogen source in the reaction medium, such as the solvent or the aforementioned electron donor, to yield the dehalogenated arene product. researchgate.net This methodology is notable for its ability to reduce even stubborn C-Cl bonds, which have very negative reduction potentials. researchgate.net

Table 2: Reductive Dehalogenation of Aryl Halides using Acridinium Photocatalysis
SubstrateHydrogen Atom SourceYield (%)
4-IodobenzonitrileDIPEA/MeOH95
4-BromobenzonitrileDIPEA/MeOH98
4-ChlorobenzonitrileDIPEA/MeOH92
Methyl 4-iodobenzoateDIPEA/MeOH91
1-BromonaphthaleneDIPEA/MeOH85

The potent oxidizing ability of the excited di-tBu-Mes-Acr+ photocatalyst is highly effective for generating radicals from stable precursors like carboxylic acids. researchgate.netresearchgate.net The process proceeds via an oxidative decarboxylation pathway. The excited photocatalyst oxidizes a carboxylate anion, formed in situ from the carboxylic acid and a base, to a carboxyl radical. This radical is highly unstable and rapidly extrudes carbon dioxide (CO2) to generate a carbon-centered radical (alkyl or aryl). researchgate.net

This strategy has been successfully employed using the related photocatalyst [di-tBu-Mes-Acr-Ph][BF4] for the decarboxylative trifluoromethylselenolation of (hetero)aromatic carboxylic acids. researchgate.netresearchgate.net The in situ generated aryl radicals are trapped by a suitable reagent to form new C-C or C-heteroatom bonds. The use of abundant and inexpensive carboxylic acids as radical precursors is a significant advantage of this method, offering a traceless and efficient entry to functionalized molecules. researchgate.net While this photocatalyst is adept at generating radicals from carboxylic acids, its application in activating organotrifluoroborates typically proceeds via a different mechanism where the organotrifluoroborate acts as a radical precursor or a nucleophilic coupling partner for another radical. researchgate.net

Table 3: Radical Generation from Carboxylic Acids and Subsequent Functionalization
Carboxylic AcidRadical PrecursorTrapping Reagent/ReactionProduct Type
Benzoic AcidBenzoyl Radical -> Phenyl RadicalTrifluoromethylselenolationAryl Selenoether
4-Methoxybenzoic Acid4-Methoxyphenyl RadicalTrifluoromethylselenolationAryl Selenoether
Thiophene-2-carboxylic acid2-Thienyl RadicalTrifluoromethylselenolationHeteroaryl Selenoether

Oxidative Transformations with di-tBu-Mes-Acr+ClO4-

The photocatalyst Acr+-Mes ClO4- can facilitate oxidative coupling reactions, such as the oxidative amination of C(sp³)-H bonds. dokumen.pub An example is the oxidative amination of tetrahydrofuran (B95107) (THF). In this reaction, the excited acridinium catalyst likely initiates the process by abstracting a hydrogen atom or an electron from THF, leading to the formation of a carbon-centered radical adjacent to the oxygen atom. This radical can then be trapped by an amine nucleophile. Subsequent oxidation and proton loss steps yield the corresponding 2-amino-tetrahydrofuran product. This transformation demonstrates the ability of the catalyst to mediate the formation of C-N bonds through direct C-H functionalization under aerobic conditions, using air as the terminal oxidant. dokumen.pub While di-tBu-Mes-Acr+ has been explored in other oxidative coupling contexts, such as nickel-catalyzed aminocarbonylation, its efficacy can be highly dependent on the specific reaction system. nih.govacs.org

The 9-mesityl-10-methylacridinium (B1239669) ion (Acr+-Mes), the core structure of the title compound, is a highly efficient photocatalyst for a variety of oxygenation reactions using molecular oxygen (O2) as the terminal oxidant. nih.gov Upon visible light irradiation, Acr+-Mes forms a long-lived electron-transfer state (Acr•–Mes•+). researchgate.netnih.gov This excited state has both strong reducing (Acr• moiety) and oxidizing (Mes•+ moiety) capabilities.

This dual reactivity allows for two primary photooxygenation mechanisms:

Electron-Transfer Pathway : The Mes•+ moiety can oxidize a substrate (e.g., p-xylene) to its radical cation. nih.gov Simultaneously, the Acr• moiety reduces O2 to the superoxide (B77818) radical anion (O2•−). nih.gov Subsequent reaction between these intermediates leads to the oxygenated product. This pathway has been used for the selective oxidation of toluene (B28343) derivatives to the corresponding aldehydes. nih.govacs.org

Singlet Oxygen Pathway : The excited acridinium catalyst can transfer its energy to ground-state triplet oxygen (³O2), generating highly reactive singlet oxygen (¹O2). researchgate.net This species can then participate in [4+2] cycloadditions with dienes (like anthracenes to form endoperoxides) or ene reactions with alkenes. acs.orgresearchgate.net For example, the photooxygenation of tetramethylethylene yields a dioxetane, which can cleave to form acetone. researchgate.net

Table 4: Photooxygenation Reactions Catalyzed by Acr+-Mes
SubstratePrimary Oxygenated ProductDominant Mechanism
p-Xylenep-TolualdehydeElectron Transfer
AnthraceneAnthraquinone (via endoperoxide)Singlet Oxygen / Electron Transfer
TetramethylethyleneAcetone (via dioxetane)Singlet Oxygen
TetraphenylethyleneBenzophenone (via dioxetane)Singlet Oxygen

Catalyst Design Principles and Performance Optimization for Di Tbu Mes Acr+clo4

Structure-Activity Relationships: Tuning Reactivity via Structural Modification

The bulky aryl substituent at the 9-position of the acridinium (B8443388) core, such as the 2,4-di-tert-butyl-6-mesitylphenyl group in di-tBu-Mes-Acr+ClO4-, plays a crucial role in tuning the catalyst's performance. These bulky groups are known to influence:

Redox Potentials: Steric and electronic effects of substituents can fine-tune the ground-state and excited-state redox potentials of the acridinium cation. This tuning is critical for matching the catalyst's redox window to the specific requirements of a given reaction, enabling efficient single-electron transfer (SET) processes. For instance, modifications can shift potentials to facilitate either photooxidation or photoreduction pathways researchgate.netrsc.orgnih.gov.

Excited-State Lifetimes: Bulky substituents can impart kinetic stability by sterically hindering bimolecular quenching pathways or decomposition routes. This leads to longer excited-state lifetimes, providing more opportunities for productive catalytic cycles researchgate.netrsc.orgucla.edu. While specific excited-state lifetimes for di-tBu-Mes-Acr+ClO4- are not explicitly detailed in the provided snippets, related acridinium catalysts with bulky groups generally exhibit lifetimes in the nanosecond range, suitable for photoredox catalysis rsc.org.

Table 1: Influence of Substituents on Acridinium Photoredox Catalysts

Structural FeatureEffect on Photophysical/Electrochemical PropertiesImpact on Catalysis
Bulky 9-Aryl GroupTunes redox potentials; enhances excited-state lifetime; improves solubility.Enables efficient SET; increases catalyst turnover; broadens reaction scope.
N-SubstituentCan significantly affect excited-state lifetimes; minor impact on redox potentials.Improves catalyst endurance; enhances reactivity in certain ORPC reactions.
Electron-Withdrawing/Donating GroupsModulates redox potentials and absorption/emission wavelengths.Fine-tunes reactivity for specific oxidation/reduction processes.

Strategies for Enhancing Photostability and Recyclability

While acridinium catalysts are generally robust, strategies to further enhance their photostability and enable recyclability are key for sustainable chemical processes.

Structural Modifications: As mentioned, bulky substituents can improve inherent photostability by minimizing decomposition pathways researchgate.netacs.org. The development of aminoacridinium salts has also been noted for their increased photostability researchgate.netrsc.org.

Immobilization: Although not explicitly detailed for di-tBu-Mes-Acr+ClO4-, immobilization onto solid supports (e.g., polymers or inorganic materials) is a common strategy to improve catalyst recyclability and handling in heterogeneous catalysis rsc.orgdp.tech. This approach facilitates easy separation of the catalyst from the reaction mixture, allowing for multiple reuse cycles.

Reaction Conditions: Careful selection of reaction solvents, additives, and light sources can also contribute to catalyst longevity. For example, some acridinium catalysts are known to undergo degradation under oxygenated conditions, suggesting that controlling the atmosphere might be beneficial nih.gov.

Development of Bimodal Catalytic Systems Incorporating di-tBu-Mes-Acr+ClO4-

The ability of di-tBu-Mes-Acr+ClO4- to participate in synergistic catalytic systems, where it works in concert with other catalysts, significantly expands its synthetic utility.

Combined Organophotoredox and Transition Metal Catalysis

Acridinium catalysts, including di-tBu-Mes-Acr+ClO4-, are frequently employed in combination with transition metals (e.g., Ni, Cu, Pd) to achieve complex transformations through metallaphotocatalysis rsc.orgscispace.comjscimedcentral.com. This synergy leverages the unique capabilities of both catalytic species:

Synergistic Activation: The photoredox catalyst can activate the transition metal catalyst or a substrate, enabling reactions that are otherwise difficult or impossible. For instance, acridinium catalysts can initiate radical pathways that are then propagated or modified by transition metal catalysis, such as in cross-coupling reactions rsc.orgscispace.comjscimedcentral.comnih.gov.

Redox Tuning: The photoredox catalyst can help maintain the transition metal catalyst in its active oxidation state or facilitate redox cycling, thereby enhancing catalytic efficiency and turnover nih.govjscimedcentral.com.

Reaction Examples: Such bimodal systems have been successfully applied in decarboxylative radical additions, cross-coupling reactions, and C-H functionalization, demonstrating enhanced yields and selectivities compared to single-catalyst systems rsc.orgacs.orgjscimedcentral.comnih.gov.

Dual Organic Catalytic Systems

Beyond transition metals, acridinium catalysts can also be integrated into dual organic catalytic systems. This involves combining di-tBu-Mes-Acr+ClO4- with another organic catalyst, such as a Lewis acid, base, or another photocatalyst, to achieve cooperative effects.

Cooperative Activation: The combined action of two organic catalysts can lead to synergistic activation of substrates or intermediates, enabling novel reaction pathways. For example, a combination of an acridinium photocatalyst with a decatungstate photocatalyst has been reported to facilitate hydrogen atom transfer, aiding in catalyst turnover acs.org.

Sequential Catalysis: In some instances, one organic catalyst might initiate a transformation, and the acridinium catalyst then participates in a subsequent step, or vice versa, leading to complex cascade reactions.

Compound List:

di-tBu-Mes-Acr+ClO4- (9-(2,4-di-tert-butyl-6-mesitylphenyl)acridinium perchlorate)

Acridinium

Ruthenium (Ru)

Iridium (Ir)

Palladium (Pd)

Copper (Cu)

N-mesitylacridinium

9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) (MA)

Fluorenone

4CzIPN

DCA

Future Directions and Emerging Research Avenues for Di Tbu Mes Acr+clo4

Integration into Flow Chemistry and Industrial Applications

The transition from batch to continuous flow chemistry offers significant advantages for industrial applications, including enhanced safety, improved scalability, better process control, and higher throughput. Future research will likely investigate the immobilization of di-tBu-Mes-Acr+ClO4- onto solid supports or its incorporation into flow reactors. This would facilitate catalyst recovery and recycling, crucial for economic viability in industrial settings ncl-india.orgresearchgate.netgychbjb.com. Developing robust flow protocols for reactions catalyzed by di-tBu-Mes-Acr+ClO4- could pave the way for its adoption in larger-scale chemical manufacturing, particularly in areas like fine chemical synthesis and pharmaceutical production. The modular synthesis of functionalized acridinium (B8443388) photocatalysts via late-stage C-H alkylation, compatible with continuous-flow systems, has already been demonstrated for related compounds, suggesting a clear path for similar advancements with di-tBu-Mes-Acr+ClO4- chinesechemsoc.org.

Advanced Spectroscopic and Mechanistic Elucidation Techniques

A deeper understanding of the catalytic mechanisms involving di-tBu-Mes-Acr+ClO4- is essential for rational catalyst design and optimization. Advanced spectroscopic techniques, such as time-resolved UV-Vis absorption and emission spectroscopy, transient absorption spectroscopy, and in situ NMR, can provide critical insights into the excited-state properties, reaction intermediates, and catalytic cycles. Computational chemistry, including density functional theory (DFT) calculations, is also vital for predicting redox potentials, excited-state lifetimes, and reaction pathways, as demonstrated for other acridinium catalysts researchgate.net. Future studies will likely employ these combined experimental and computational approaches to unravel the precise role of di-tBu-Mes-Acr+ClO4- in various transformations, including potential catalyst decomposition or transformation pathways that might lead to enhanced activity uni-regensburg.de.

Computational Design of Next-Generation di-tBu-Mes-Acr+ClO4- Catalysts

Leveraging computational tools for catalyst design represents a powerful strategy for developing next-generation acridinium photocatalysts. By systematically varying substituents on the acridinium core, researchers can computationally screen potential modifications to fine-tune properties such as redox potentials, absorption spectra, excited-state lifetimes, and stability researchgate.netresearchgate.netnih.gov. Techniques like Bayesian optimization have shown promise in accelerating the discovery of effective organic photoredox catalysts nih.gov. Future work could involve using these computational methods to design novel di-tBu-Mes-Acr+ClO4- analogs with enhanced performance, tailored for specific reaction types or improved sustainability profiles. This includes exploring the impact of different counterions or modifications to the tert-butyl and mesityl groups to optimize catalytic activity and selectivity.

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